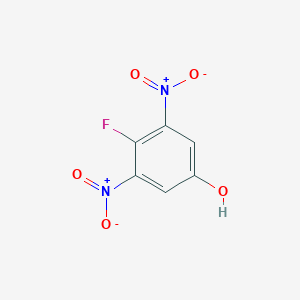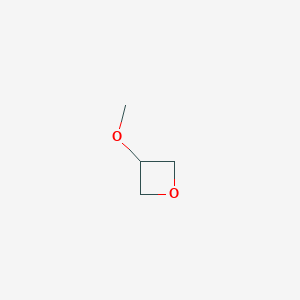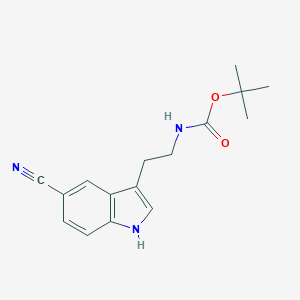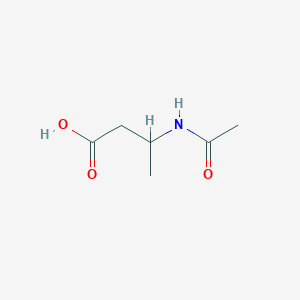
3-Acetamidobutanoic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-Acetamidobutanoic acid consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 145.16 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 3-Acetamidobutanoic acid are not available, it’s important to note that as an amino acid, it can participate in various biochemical reactions. For instance, it can be involved in acid-base titrations, where it can act as either an acid or a base .Physical And Chemical Properties Analysis
3-Acetamidobutanoic acid is soluble in water . Its physical properties such as color, density, hardness, and melting and boiling points are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
1. Metabolomics and Aging Research
- Summary of the Application : 3-Acetamidobutanoic acid is a derivative of GABA and has been identified as a significant metabolite in aging research. It has been associated with mortality and longevity in a prospective analysis of 13,512 individuals .
- Methods of Application : The study used plasma metabolomic profiles to examine the associations of 243 plasma metabolites with mortality and longevity .
- Results : Higher levels of 3-Acetamidobutanoic acid were associated with an increased risk of all-cause mortality and reduced odds of longevity .
2. Antioxidant Research
- Summary of the Application : 3-Acetamidobutanoic acid has been identified as a nutritional biomarker in antioxidant research. It was found to be positively associated with different antioxidant activities .
- Methods of Application : The study used untargeted metabolomics to evaluate the metabolite profiling and antioxidant activities of Muscadine grape genotypes during berry development .
- Results : 3-Acetamidobutanoic acid was identified as one of the nine compounds that were positively associated with different antioxidant activities .
Eigenschaften
IUPAC Name |
3-acetamidobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(3-6(9)10)7-5(2)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONZZHIQIZBCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623643 | |
| Record name | 3-Acetamidobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamidobutanoic acid | |
CAS RN |
136781-39-0 | |
| Record name | 3-Acetamidobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B178292.png)
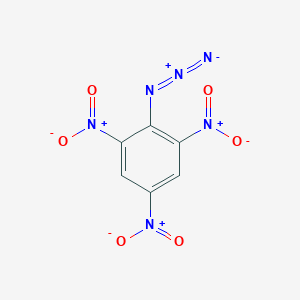
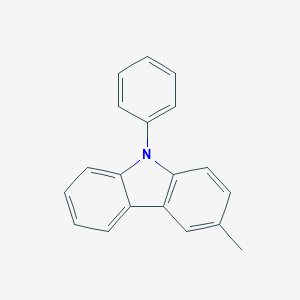
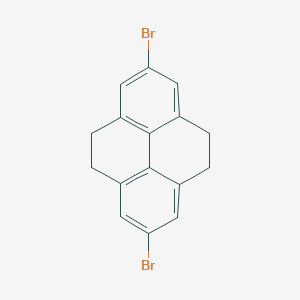
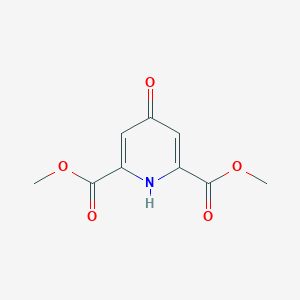
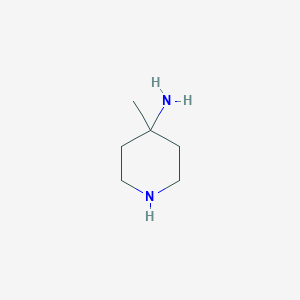
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B178301.png)
![tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B178305.png)
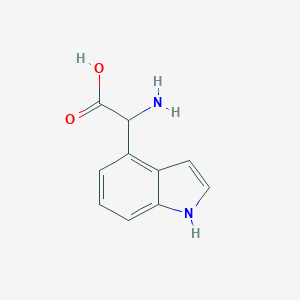
![1-[4-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B178317.png)
